molecular formula C24H21N3O4 B2410677 2-(benzo[d][1,3]dioxol-5-yl)-7-ethoxy-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine CAS No. 900003-54-5

2-(benzo[d][1,3]dioxol-5-yl)-7-ethoxy-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine

Cat. No.: B2410677
CAS No.: 900003-54-5
M. Wt: 415.449
InChI Key: BDYLYAXJULGLCY-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups, including a benzodioxole, an ethoxy group, a pyridinyl group, and a benzo[e]pyrazolo[1,5-c][1,3]oxazine group . These groups suggest that the compound may have interesting chemical properties and potential applications in various fields, such as medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be expected to be quite complex due to the presence of several heterocyclic rings. These rings may be planar or non-planar depending on the specific arrangement of the atoms and the presence of any stereochemistry .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be expected to be influenced by its molecular structure. For example, the presence of multiple aromatic rings would likely make it relatively non-polar and insoluble in water .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • The compound has been utilized as a precursor or core structure in the synthesis of various chemical entities, indicating its versatility in chemical synthesis. For instance, research has described the synthesis and optimization of inhibitors based on similar benzo[d][1,3]oxazin-4-one structures, focusing on the positions that affect the core structure's potency and stability (Shreder et al., 2009). Additionally, the structural analysis of similar compounds has been conducted to understand the hydrogen-bonded structures and how they form chains or sheets through intermolecular interactions (Castillo et al., 2009).

Biological and Medicinal Chemistry

  • The compound and its derivatives have potential applications in biological and medicinal chemistry. Several studies have synthesized and evaluated derivatives for their antimicrobial, anti-inflammatory, and antioxidant activities. For example, a study synthesized and evaluated a series of thiazolyl pyrazoline derivatives linked to the benzo[1,3]dioxole moiety for their antimicrobial and anti-proliferative activities, demonstrating the biological potential of these compounds (Mansour et al., 2020). Additionally, the reaction of similar compounds has led to the creation of spiro derivatives of 1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazines, which were studied for their antimicrobial, anti-inflammatory, and antioxidant activities, indicating the multifaceted applications of these chemical structures in developing therapeutic agents (Mandzyuk et al., 2020).

Material Science and Chemical Engineering

  • Compounds with similar structural features have been synthesized and investigated for their potential applications in material science and chemical engineering. For instance, research has explored the synthesis of novel additives for motor oils, highlighting the utility of these compounds in improving the performance and longevity of mechanical systems (Hassan et al., 2011).

Mechanism of Action

Target of Action

Similar compounds with a 1-benzo[1,3]dioxol-5-yl-indole structure have shown anticancer activity against various cancer cell lines .

Mode of Action

Related compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that the compound might interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.

Biochemical Pathways

Related compounds have been found to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure . This could potentially affect a variety of cellular processes, including cell division, intracellular transport, and cell shape maintenance.

Result of Action

Related compounds have been found to cause cell cycle arrest and induce apoptosis in cancer cells . This suggests that the compound might lead to a reduction in cancer cell proliferation and an increase in cancer cell death.

Safety and Hazards

As with any chemical compound, the safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Without specific information, it’s hard to provide a detailed safety assessment .

Future Directions

The future directions for research on this compound would likely depend on its potential applications. For example, if it shows promise as a drug, future research might focus on optimizing its structure to improve its efficacy and reduce any side effects .

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-7-ethoxy-5-pyridin-4-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O4/c1-2-28-21-5-3-4-17-19-13-18(16-6-7-20-22(12-16)30-14-29-20)26-27(19)24(31-23(17)21)15-8-10-25-11-9-15/h3-12,19,24H,2,13-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDYLYAXJULGLCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(N3C2CC(=N3)C4=CC5=C(C=C4)OCO5)C6=CC=NC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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